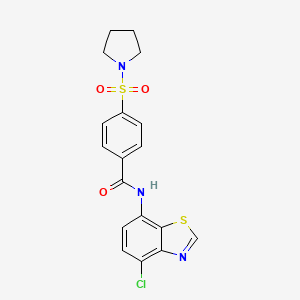
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide, referred to as CBP-1, is a type of synthetic organic compound with a variety of applications in scientific research. It is a white crystalline solid that has a molecular weight of 532.55 g/mol and a melting point of 183-185°C. CBP-1 is soluble in ethanol and methanol, and is insoluble in water. It is used in the synthesis of other compounds, as well as in the study of enzyme inhibition and receptor binding.
科学研究应用
CBP-1 has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as antibiotics, and in the study of enzyme inhibition and receptor binding. It is also used to study the structure and function of enzymes, as well as to study the effects of drugs on the body.
作用机制
CBP-1 acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting the enzyme, CBP-1 increases the amount of acetylcholine in the body, which has a variety of effects on the nervous system.
Biochemical and Physiological Effects
CBP-1 has a variety of biochemical and physiological effects on the body. It has been shown to increase the amount of acetylcholine in the body, which can lead to increased alertness, improved memory, and improved cognitive function. It has also been shown to reduce inflammation and to have anti-inflammatory effects. In addition, CBP-1 has been shown to have anti-cancer effects, and to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
CBP-1 has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are also some limitations to using CBP-1 in laboratory experiments. It is not water soluble, so it must be dissolved in ethanol or methanol before use. In addition, it is not very soluble in organic solvents, so it must be used in small amounts.
未来方向
CBP-1 has a variety of potential applications in the future. It could be used to develop new drugs and therapeutic agents, as well as to study the effects of drugs on the body. In addition, it could be used to study the structure and function of enzymes, and to develop new methods for studying enzyme inhibition and receptor binding. Finally, it could be used to study the effects of environmental toxins on the body, and to develop new methods for protecting the body from the effects of these toxins.
合成方法
CBP-1 can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzothiazole with piperidine-1-sulfonyl chloride to form a product called N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzenesulfonamide. This product is then reacted with anhydrous ammonia to form CBP-1.
属性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c20-15-8-9-16(18-17(15)21-12-27-18)22-19(24)13-4-6-14(7-5-13)28(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPQYXBOGCFKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568080.png)
![2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568085.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568094.png)
![N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568102.png)
![1-[(3-nitrophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568110.png)
![6-({4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568133.png)
![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568134.png)
![N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568139.png)
![N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568140.png)
![4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568147.png)
![4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568151.png)


![4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6568172.png)